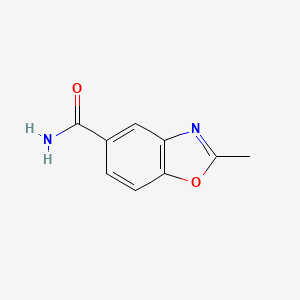
2-Methyl-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3-benzoxazole-5-carboxamide is C9H8N2O2 . It is a bicyclic planar molecule .Chemical Reactions Analysis
The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Scientific Research Applications
1. As 5-HT3 Receptor Antagonists
2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been identified as potent functional 5-HT3 receptor antagonists. These compounds possess nanomolar in vitro activity against human 5-HT3A receptors, indicating potential utility in treating diseases linked to improper 5-HT3 receptor function, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).
2. Anti-Inflammatory Activity
Some 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have demonstrated significant anti-inflammatory activity. This was observed in carrageenan-induced rat paw edema models, suggesting their potential as anti-inflammatory agents (Reena et al., 2009).
3. Analgesic and Anti-Inflammatory Properties
New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, have been synthesized to investigate their anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing nitrite and PGE2 levels, indicating their potential for treating pain and inflammation (Can et al., 2021).
4. Antifungal Activity
A series of 1,3-benzoxazole-4-carbonitriles, including 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives, were synthesized and evaluated for antifungal activity. Some compounds demonstrated potent in vitro activity against Candida species, highlighting their potential as antifungal agents (Kuroyanagi et al., 2011).
5. Antimicrobial Activity
Novel 2-substituted benzoxazole derivatives were synthesized and screened for antimicrobial activity. These compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Balaswamy et al., 2012); (Vodela et al., 2013).
6. Blood Platelet Aggregation Inhibition
Certain 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been found to inhibit blood platelet aggregation. This property could have significant implications in the development of treatments for conditions related to blood clotting (Ozaki et al., 1983).
Safety and Hazards
Mechanism of Action
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUCTDYXPLNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
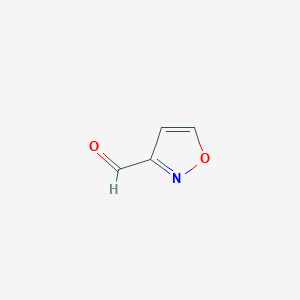

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
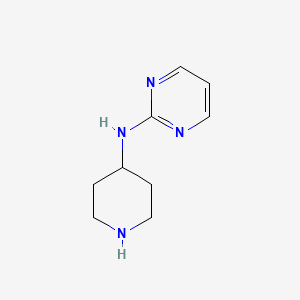
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
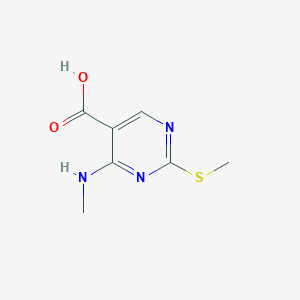
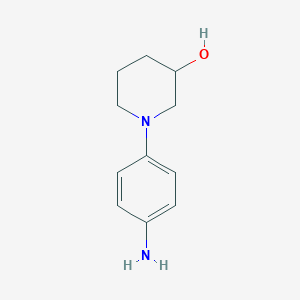
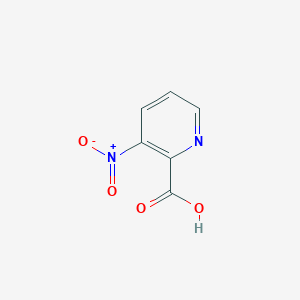


![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)
